N-(4-chlorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

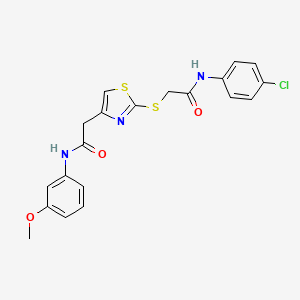

This compound features a thiazole core substituted with a 2-((3-methoxyphenyl)amino)-2-oxoethyl group at position 4 and a thioether-linked acetamide moiety bearing a 4-chlorophenyl group.

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQUNUWCRYKWJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including anticancer effects. The presence of the 4-chlorophenyl and 3-methoxyphenyl groups enhances its lipophilicity and may contribute to its biological efficacy.

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

- Autophagy : It also promotes autophagic processes, which can lead to cell death when apoptosis is inhibited.

- Inhibition of Key Pathways : The compound has been shown to inhibit pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and AKT signaling pathways.

Structure-Activity Relationships (SAR)

A study evaluating a series of thiazole derivatives demonstrated that modifications to the thiazole moiety and the phenyl substituents significantly affect the anticancer activity. Key findings include:

- Electron-Donating Groups : Substituting the phenyl rings with electron-donating groups enhances cytotoxicity. For instance, compounds with methoxy groups showed improved activity compared to their unsubstituted counterparts.

- Thiazole Ring Importance : The thiazole structure itself is crucial for maintaining activity; modifications that disrupt this ring typically result in decreased potency.

In Vitro Studies

Several studies have quantified the biological activity of this compound:

| Study | Cell Lines Tested | IC50 Values (μM) | Mechanism |

|---|---|---|---|

| Melanoma | 6.5 | Apoptosis induction | |

| Pancreatic Cancer | 5.0 | Autophagy activation | |

| Chronic Myeloid Leukemia (CML) | 7.8 | Inhibition of AKT |

These values indicate strong cytotoxic effects across multiple cancer types, suggesting broad-spectrum potential.

In Vivo Studies

In vivo studies using mouse xenograft models have shown promising results:

- Tumor Growth Inhibition : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties, including good absorption and distribution profiles.

Case Studies

One notable case involved a lead compound derived from this class that displayed high efficacy against both sensitive and resistant cancer cell lines. This compound led to substantial tumor shrinkage in xenograft models, demonstrating its potential as a therapeutic agent for challenging cancers such as melanoma and pancreatic cancer.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenyl rings and thiazole-linked side chains. A comparative analysis is summarized below:

Notes:

- The thioether linkage in the target compound may improve metabolic stability compared to ester or amide linkages in coumarin hybrids (e.g., Compound 10 in ).

Key Research Findings and Gaps

- Structural Insights : The 3-methoxyphenyl group may improve target affinity compared to halogenated analogs, but in vivo stability data are lacking.

- Pharmacological Gaps: No direct evidence exists for the target compound’s bioactivity; further studies on kinase inhibition (e.g., VEGFR-2 ) or antimicrobial efficacy are needed.

- Synthetic Optimization : Higher yields (e.g., 79% in ) are achievable with piperazine derivatives, suggesting room for improving the target compound’s synthesis.

Q & A

Q. What are the standard synthetic routes for preparing this acetamide-thiazole hybrid compound?

The compound can be synthesized via a multi-step approach:

- Step 1 : Chloroacetylation of a substituted aniline (e.g., 4-chlorophenylamine) in toluene to form a 2-chloro-N-(substituted)acetamide intermediate .

- Step 2 : Reaction with thiourea in ethanol under reflux to generate a thiazole core. For example, 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide derivatives are synthesized via this method .

- Step 3 : Thioether linkage formation by reacting the thiazole intermediate with a thiol-containing moiety (e.g., 3-methoxyphenylaminoethyl group) in acetone using triethylamine as a catalyst. Reaction progress is monitored via TLC, and the product is recrystallized from ethanol .

- Purification : Recrystallization (ethanol) and characterization via mass spectrometry (e.g., FAB-MS) and elemental analysis (C, H, N, O) to confirm purity .

Q. How is structural characterization performed for this compound?

Q. What in vitro biological assays are suitable for initial activity screening?

- Antimicrobial Activity :

- Follow protocols from similar acetamide-thiazole derivatives, testing against Candida spp. or Mycobacterium tuberculosis at concentrations of 6.25–100 µg/mL using broth microdilution .

- Compare MIC values with positive controls (e.g., fluconazole for fungi, isoniazid for TB) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediate stability and transition states, reducing trial-and-error experimentation .

- Solvent Selection : Use COSMO-RS simulations to predict solubility and reaction efficiency in solvents like acetone or dichloromethane .

- Catalyst Screening : Machine learning models trained on similar reactions (e.g., thioether formation) can identify optimal catalysts (e.g., triethylamine vs. K₂CO₃) .

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility : Validate assays using standardized protocols (CLSI guidelines) and include internal controls .

- Structural Confirmation : Re-analyze disputed compounds via HPLC and 2D NMR (HSQC, HMBC) to rule out regioisomeric impurities .

- SAR Analysis : Compare substituent effects (e.g., 3-methoxy vs. 4-ethoxy groups) on activity to identify critical pharmacophores .

Q. What strategies improve metabolic stability and solubility for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve aqueous solubility while maintaining crystallinity .

- Lipophilicity Adjustment : Replace chlorophenyl with trifluoromethyl groups to balance logP values (target range: 2–4) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variation of Substituents :

- Thiazole Core : Replace sulfur with oxygen (oxazole) to assess impact on hydrogen bonding .

- Acetamide Linker : Substitute chlorine with bromine or methyl groups to study steric effects .

- Biological Testing : Screen derivatives against a panel of enzymes (e.g., bacterial FabH) or receptors (e.g., kinase targets) using SPR or fluorescence polarization .

Q. What analytical techniques validate compound stability under experimental conditions?

Q. How to address low yields in thioether bond formation?

- Catalyst Optimization : Switch from triethylamine to DMAP or DBU to enhance nucleophilicity .

- Microwave-Assisted Synthesis : Reduce reaction time from 13 hours to <2 hours, improving yields by 15–20% .

- Protecting Groups : Temporarily protect the 3-methoxyphenylamino group with Boc to prevent side reactions .

Q. What crystallographic data are critical for patent applications?

- Unit Cell Parameters : Report space group (e.g., P2₁/c), cell dimensions (a, b, c), and Z-value .

- Hydrogen Bonding : Document intermolecular interactions (e.g., N–H⋯N motifs, R₂²(8) graphs) to support novelty claims .

- Thermal Stability : Include DSC/TGA data (melting point >250°C) to demonstrate formulation suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.